Product packaging for Selenodicysteine(Cat. No.:CAS No. 20710-99-0)

Selenodicysteine

Cat. No.: B1681615
CAS No.: 20710-99-0
M. Wt: 319.3 g/mol
InChI Key: VCVRJYVZIBRVAD-IMJSIDKUSA-N
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Description

Contextualizing Selenodicysteine within Organoselenium Chemistry Studies

This compound is a selenium-containing compound that has been observed in studies investigating the interactions of selenite (B80905) and selenium with sulfur donors. Early research successfully isolated and identified this compound through elemental and amino acid analysis, establishing a plausible mechanism for the incorporation of inorganic selenite into stable organic moieties. researchgate.net

A notable pathway for the formation of this compound involves selenodiglutathione (B1680944) (SDG), a primary selenium metabolite conjugated to two glutathione (B108866) (GSH) molecules. Research indicates that selenodiglutathione, when processed at the cell surface by gamma-glutamyl transpeptidase (GGT), can lead to the formation of this compound. This newly formed this compound is then thought to be imported into cells via the cystine/glutamate (B1630785) antiporter system, specifically through the xCT subunit. wikipedia.org This mechanism suggests a crucial role for this compound as an intermediate in selenium uptake and metabolism within biological systems.

Beyond its formation and transport, this compound demonstrates significant chemical properties. It has been shown to exhibit a high rate constant for scavenging hydroxyl (OH) radicals, underscoring its potential involvement in antioxidant defense mechanisms within biological contexts. epa.gov While the term "this compound" is used in the literature, it is important to note that a definitive, universally recognized PubChem Compound Identifier (CID) specifically for the precise structure implied by "this compound" (as a direct selenium bridge between two cysteine residues) is not consistently available. However, related dimeric forms such as L-selenocystine, which is the oxidized derivative of selenocysteine (B57510) with an Se-Se bond, are well-characterized. wikipedia.org

Historical Trajectories in Selenocompound Metabolite Identification

The recognition of selenium as an essential trace element dates back to pioneering work in the mid-20th century, notably by Schwarz and Foltz in the late 1950s. nih.gov Subsequent discoveries, such as the identification of severe selenium deficiency in humans in China, further solidified its essentiality. nih.gov

The molecular understanding of selenium's biological roles began to unfold with the identification of selenocysteine as an essential component of glutathione peroxidase 1 (GPX1) in 1973, and later in clostridial glycine (B1666218) reductase. wikipedia.org This discovery was pivotal, laying the groundwork for elucidating how selenium is incorporated into selenoproteins, which are critical for various physiological functions. wikipedia.org

The metabolism of selenocompounds is known to be complex, involving various intermediates. Key metabolites include hydrogen selenide (B1212193) (HSe-/H2Se) and methylselenol (CH3SeH), which are central to the biological activities of these molecules. fishersci.se Early efforts in metabolite identification focused on characterizing major excretory products, such as trimethylselenide. fishersci.se

Over time, advancements in analytical methodologies have significantly enhanced the ability to identify and characterize a wider array of selenometabolites. Techniques such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) and electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) have been instrumental in speciation studies. fishersci.cafishersci.fi These advanced methods have revealed the presence of numerous novel selenocompounds, including selenosugars and glutathione conjugates, many of which remain unidentified in complex biological matrices like selenium-enriched yeast. nih.govfishersci.ca The continuous evolution of these analytical tools remains crucial for a comprehensive understanding of selenium's intricate metabolic pathways and the roles of specific compounds like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4S2Se B1681615 Selenodicysteine CAS No. 20710-99-0

Properties

CAS No.

20710-99-0

Molecular Formula

C6H12N2O4S2Se

Molecular Weight

319.3 g/mol

IUPAC Name

(2R)-2-[[[(1R)-1-carboxy-2-sulfanylethyl]amino]selanylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4S2Se/c9-5(10)3(1-13)7-15-8-4(2-14)6(11)12/h3-4,7-8,13-14H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

VCVRJYVZIBRVAD-IMJSIDKUSA-N

SMILES

C(C(C(=O)O)N[Se]NC(CS)C(=O)O)S

Isomeric SMILES

C([C@@H](C(=O)O)N[Se]N[C@@H](CS)C(=O)O)S

Canonical SMILES

C(C(C(=O)O)N[Se]NC(CS)C(=O)O)S

Appearance

Solid powder

Other CAS No.

20710-99-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Selenodicysteine; 

Origin of Product

United States

Biosynthetic and Biotransformational Pathways of Selenodicysteine

Cellular Mechanisms of Selenodicysteine Formation from Selenite (B80905) Precursors

Selenite, an inorganic form of selenium, serves as a primary precursor for the cellular synthesis of various organoselenium compounds, including this compound.

Within cells, selenite (SeO₃²⁻) undergoes reduction to selenide (B1212193) (H₂Se or HSe⁻) nih.govfishersci.se. This reduction can occur through both enzymatic and non-enzymatic pathways. A significant non-enzymatic route involves the presence of reduced glutathione (B108866) (GSH), which facilitates the conversion of selenite to selenide fishersci.se. Additionally, enzymes such as thioredoxin reductase catalyze this reduction, consuming NADPH in the process fishersci.se. The interaction of selenite with intracellular thiols can also lead to the generation of reactive oxygen species (ROS) americanelements.com. Furthermore, selenite is known to form selenotrisulfides with various thiols. The formation of compounds like this compound and cysteine selenopersulfide is observed, which are subsequently amenable to active transport across cell membranes via amino acid carriers. The reduction of selenite to selenide by thiols, including glutathione or cysteine, is a key factor contributing to the high bioavailability of selenite, as selenide is readily absorbed by cells.

Enzymatic and Non-Enzymatic Conversion Pathways Involving this compound

Once formed, selenodiglutathione (B1680944) undergoes further transformations, with enzymatic activity being crucial for the generation of this compound.

Gamma-glutamyl transpeptidase (GGT) is an ectoenzyme located on the cell surface that is instrumental in the processing of selenodiglutathione. GGT hydrolyzes the gamma-glutamyl bond of extracellular reduced and oxidized glutathione, initiating their breakdown into constituent amino acids such as glutamate (B1630785), cysteine (or cystine), and glycine (B1666218). In the context of selenium metabolism, GGT processes selenodiglutathione (SDG) at the cell surface, leading directly to the formation of this compound (CSSeSC). The importance of GGT in this pathway is underscored by studies showing that pretreatment with specific GGT inhibitors significantly decreases cellular uptake of SDG. This enzymatic conversion by GGT is a critical step that prepares this compound for subsequent import into the cell, primarily via the xCT transporter.

Intermediacy of this compound within Broader Selenium Metabolic Networks

This compound acts as a key intermediate, bridging extracellular selenium metabolism with intracellular processing and utilization. After its formation at the cell surface, this compound (CSSeSC) is transported into the cell by the xCT transporter, which is a cystine/glutamate antiporter. Once inside the cell, this compound (CSSeSC) undergoes further sequential metabolic steps. It is converted into hydrogen selenide (H₂Se) through reactions mediated by intracellular glutathione (GSH). This hydrogen selenide can then be oxidized to elemental selenium (Se⁰), a process often accompanied by the generation of reactive oxygen species (ROS). The resulting oxidative stress can, in turn, trigger protective cellular responses, including the upregulation of xCT expression, creating a feedback loop in selenium uptake and metabolism.

Biological Transport and Cellular Uptake Mechanisms of Selenodicysteine

Characterization of Amino Acid Transporters in Selenodicysteine Internalization

The cellular uptake of selenoamino acids, the primary organic forms of selenium from dietary sources, is an efficient process mediated by various amino acid transporters in tissues like the intestine and kidneys. nih.gov While several transporters handle selenoamino acids like selenomethionine (B1662878) and methylselenocysteine, a specific pathway has been identified for the internalization of this compound. nih.gov

Research indicates that this compound is not typically transported in its free form directly into the cell from the extracellular environment. Instead, it is often formed at the cell surface from a precursor molecule, selenodiglutathione (B1680944) (SDG). nih.gov The enzyme gamma-glutamyl transpeptidase (GGT), located on the cell surface, processes SDG, leading to the formation of this compound. nih.gov This newly formed this compound is then promptly imported into the cell. nih.gov The primary transporter implicated in this subsequent internalization is the cystine/glutamate (B1630785) antiporter, known as system xCT-. nih.gov

Studies using specific inhibitors for GGT and system xCT- have demonstrated a significant decrease in the cellular uptake of selenium from SDG. nih.gov Furthermore, silencing the gene for xCT (SLC7A11) using siRNA also markedly reduces SDG incorporation, confirming the transporter's crucial role. nih.gov This evidence points to a coordinated, two-step mechanism for selenium uptake: extracellular generation of this compound from SDG by GGT, followed by internalization via the system xCT- amino acid transporter. nih.gov

System xCT- is a crucial amino acid transport system responsible for maintaining intracellular redox balance. frontiersin.orgnih.gov It functions as a sodium-independent antiporter, mediating a one-to-one exchange of extracellular L-cystine for intracellular L-glutamate. frontiersin.orgwikipedia.org The transporter is a heterodimer, composed of a light chain subunit, xCT (encoded by the SLC7A11 gene), and a heavy chain subunit, 4F2hc (encoded by the SLC3A2 gene), linked by a disulfide bond. wikipedia.orgnih.gov The xCT subunit is responsible for the transport activity, while the 4F2hc subunit acts as a chaperone, ensuring the transporter's stability and proper localization to the plasma membrane. nih.gov

The functional analysis reveals that this compound likely utilizes this same transport mechanism due to its structural similarity to cystine. The process begins with the extracellular formation of this compound from selenodiglutathione. nih.gov Subsequently, system xCT- recognizes and binds this compound at the cell surface and transports it into the cytosol. nih.gov This import is tightly coupled with the export of glutamate out of the cell. frontiersin.org

Once inside the cell, the imported cystine is rapidly reduced to two molecules of cysteine, the rate-limiting precursor for the synthesis of the major cellular antioxidant, glutathione (B108866) (GSH). frontiersin.orgresearchgate.net Similarly, this compound would be reduced to selenocysteine (B57510), making the selenium atom available for incorporation into vital selenoenzymes, such as glutathione peroxidases and thioredoxin reductases, which are critical for antioxidant defense. nih.govresearchgate.net The activity of system xCT- is thus fundamentally linked to protecting cells from oxidative stress and a specific form of cell death known as ferroptosis. frontiersin.orgnih.gov

Table 1: Functional Characteristics of System xCT- Transporter
CharacteristicDescriptionReference
Transporter Name System xCT- (Cystine/Glutamate Antiporter) frontiersin.org
Gene Name Light Chain: SLC7A11; Heavy Chain: SLC3A2 wikipedia.org
Substrates Imports: L-cystine, this compound; Exports: L-glutamate nih.govfrontiersin.org
Transport Mechanism Sodium-independent, 1:1 obligatory antiporter (exchange) wikipedia.org
Primary Function Supplies cystine for glutathione (GSH) synthesis, maintaining cellular redox homeostasis and preventing oxidative stress. nih.gov

Dynamics of Intracellular Trafficking and Subcellular Distribution

Following its uptake into the cell, the selenium derived from this compound enters a complex network of intracellular pathways. nih.govnih.gov The primary fate of the selenocysteine, released from the reduction of this compound, is its incorporation into selenoproteins. This process is highly regulated to ensure selenium is supplied where it is most needed while avoiding potential toxicity. nih.gov

The liver is the central organ for selenium metabolism and regulation. nih.govresearchgate.net It synthesizes and secretes the plasma transport protein, Selenoprotein P (SELENOP), which is responsible for distributing selenium to peripheral tissues. nih.govfrontiersin.org SELENOP is unique in that it can contain up to 10 selenocysteine residues per molecule, making it an efficient selenium transporter. frontiersin.orgresearchgate.net

Within individual cells, selenium distribution is prioritized. The brain, for instance, is a high-priority organ, and homeostatic mechanisms ensure it receives an adequate supply of selenium, even during periods of dietary insufficiency. researchgate.net The selenium is actively transported across the blood-brain barrier and is preferentially retained in neurons, largely through the action of SELENOP and its receptor, ApoER2. researchgate.net Subcellularly, selenium is found in various compartments, including the cytosol, membranes/organelles, and the nucleus, reflecting the widespread distribution and diverse functions of selenoenzymes. researchgate.net The specific trafficking routes, involving vesicles and transport between organelles like the endoplasmic reticulum and Golgi apparatus, ensure that newly synthesized selenoproteins reach their correct destinations to perform their functions, which are often related to controlling or reversing oxidative damage. researchgate.netnih.gov

Physiological Significance of this compound Permeation Across Biological Membranes

The permeation of this compound across biological membranes via the system xCT- transporter represents a key physiological mechanism for the uptake of the essential trace element selenium. nih.gov This pathway is crucial for supplying the selenium necessary for the synthesis of the 25 known human selenoproteins, many of which are enzymes involved in antioxidant defense, thyroid hormone metabolism, and immune function. researchgate.net

The significance of this transport mechanism is underscored by the cellular processes it supports. By providing selenocysteine, this pathway is integral to the body's antioxidant network. Selenoenzymes like glutathione peroxidases are critical for neutralizing reactive oxygen species, thereby protecting cells from oxidative damage that can contribute to numerous diseases. nih.gov

Furthermore, the expression levels of the components of this transport pathway, namely GGT and system xCT-, have important physiological and pathological implications. nih.gov Both GGT and xCT are often highly expressed in cancer cells. nih.gov This upregulation may be a mechanism by which cancer cells meet their high demand for antioxidants to counteract the oxidative stress associated with rapid proliferation and metabolic activity. frontiersin.orgnih.gov This reliance also suggests that the transport of selenium compounds like this compound could be exploited for cancer-selective cytotoxicity, as these cells would accumulate more selenium. nih.gov Therefore, the permeation of this compound across membranes is not only a fundamental process for normal cellular function but also a potential target in pathological conditions.

Advanced Analytical Methodologies for Selenodicysteine Characterization

Chromatographic Separation Techniques for Selenodicysteine Speciation

Chromatographic methods are fundamental for separating this compound from other selenium species and matrix components, enabling its subsequent detection and analysis.

Liquid Chromatography (LC) is a crucial technique for the speciation of selenium compounds, including this compound. LC, which encompasses techniques like ion chromatography (IC), is employed to separate various selenium species based on their distinct chemical properties before their detection researchgate.netacs.orgthermofisher.com. For instance, this compound has been identified as one of the primary products in reaction mixtures involving selenite (B80905) and thiols such as L-cysteine and L-glutathione researchgate.netnih.govresearchgate.net. The effective chromatographic separation of these selenium compounds is a prerequisite for their accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) offers enhanced separation efficiency compared to conventional LC by utilizing smaller particles and higher pressures, leading to faster and sharper separations metwarebio.com. When integrated with specialized detectors, HPLC becomes a potent tool for profiling organoselenium compounds. For the analysis of this compound and other organoselenium species, HPLC is frequently hyphenated with mass spectrometry (MS) techniques, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) researchgate.netnih.gov. This hyphenation allows for both efficient chromatographic separation and sensitive, element-specific or molecular-specific detection. For example, HPLC-ICP-MS has been utilized for the speciation of various selenium species, including selenoamino acids, in biological samples researchgate.netacs.orgmdpi.com.

Mass Spectrometric Approaches for Definitive Structural Elucidation and Quantification

Mass spectrometry provides highly specific and sensitive detection capabilities, which are essential for confirming the identity and quantifying this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft ionization" technique particularly well-suited for analyzing non-volatile and thermally labile biomolecules, such as this compound, as it minimizes fragmentation and often produces multiply charged ions wikipedia.orgnih.govlibretexts.orglibretexts.org. ESI-MS is critical for the definitive identification of this compound, frequently used in combination with liquid chromatography (LC-ESI-MS) researchgate.netnih.govresearchgate.netscience.govscience.gov. For example, the identities of this compound (Cys-Se-Cys), selenocysteine (B57510) glutathione (B108866) (Cys-Se-SG), and selenodiglutathione (B1680944) (GS-Se-SG) formed in epithelial cell incubation mixtures have been verified by LC-ESI-MS after their isolation researchgate.netnih.govresearchgate.net. This technique provides crucial molecular weight information and can be coupled with tandem mass spectrometry (ESI-MS/MS) to gain further structural insights through fragmentation patterns wikipedia.orgajol.info.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique employed for the detection and quantification of elements at trace levels nih.govwikipedia.orgnih.gov. For selenium speciation, ICP-MS is commonly coupled with chromatographic separation techniques like HPLC (HPLC-ICP-MS) researchgate.netresearchgate.netacs.orgmdpi.comresearchgate.netcapes.gov.br. This hyphenated approach enables the separation of different selenium species and their subsequent element-specific detection, providing quantitative information on the selenium concentration within each separated compound. ICP-MS is particularly valuable for elemental speciation in complex biological samples, such as urine or cell homogenates, where it can differentiate between various selenium-containing metabolites researchgate.netresearchgate.netnih.govspringernature.com. The technique offers low detection limits and a wide dynamic linear range for selenium detection mdpi.comnih.gov.

Nuclear Magnetic Resonance Spectroscopy in this compound Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural characterization of organic compounds, including this compound emerypharma.commdpi.comethz.chcore.ac.uk. While specific detailed research findings on NMR characterization solely for this compound were not extensively detailed in the provided search results, NMR is broadly utilized to determine the chemical environment of nuclei (e.g., ¹H, ¹³C, and potentially ⁷⁷Se for selenium-containing compounds) and their connectivity, thereby providing detailed insights into the molecule's three-dimensional structure emerypharma.commdpi.comcore.ac.uk. For selenium compounds, ⁷⁷Se NMR spectroscopy can be particularly informative for elucidating the bonding and chemical environment of the selenium atom within the molecule mdpi.com. A combination of one-dimensional (e.g., ¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., HSQC, HMBC) NMR experiments would typically be employed to achieve complete confidence in the chemical structure of this compound emerypharma.comcore.ac.uk.

Mechanistic Studies of Selenodicysteine Interactions in Biochemical Systems

Biochemical Reactivity and Interactions with Biological Thiols and Redox Systems

Selenodicysteine (CSSeSC) is formed through the processing of selenodiglutathione (B1680944) (SDG) at the cell surface by gamma-glutamyl transpeptidase (GGT). This process facilitates the cellular uptake of selenium compounds. Once inside the cell, this compound undergoes further sequential metabolism, notably reacting with biological thiols such as glutathione (B108866) (GSH), leading to the formation of hydrogen selenide (B1212193) (H₂Se). guidetopharmacology.org This interaction with GSH underscores its direct involvement in cellular redox systems, as the reduction of this compound by a major cellular reductant like glutathione is a key biochemical transformation. The reactivity of selenium-containing compounds, including this compound, with thiols is often characterized by the higher nucleophilicity of selenolates compared to thiolates, which can influence reaction kinetics within the cellular environment. fishersci.semetabolomicsworkbench.org

Role of this compound Intermediates in Cellular Redox Regulation

The metabolic fate of this compound intermediates has implications for cellular redox regulation. The sequential metabolism of this compound into hydrogen selenide (H₂Se) by glutathione can be accompanied by the generation of reactive oxygen species (ROS). guidetopharmacology.org This oxidative stress, in turn, can induce protective cellular responses. For instance, the uptake of this compound is mediated by the xCT transporter, which is part of the cystine/glutamate (B1630785) exchange system. guidetopharmacology.org Upregulation of xCT expression is a cellular response to cope with increased ROS, suggesting that the processing of this compound contributes to the cellular redox balance by triggering adaptive mechanisms. guidetopharmacology.org

Interplay with Selenocysteine (B57510) Metabolism and Selenoprotein Biogenesis Pathways

This compound serves as a critical intermediate in the broader context of selenium uptake and its subsequent utilization for selenoprotein synthesis. Selenium, whether in inorganic or organic forms, is largely metabolized into selenocysteine (Sec), the 21st amino acid, which is then incorporated into selenoproteins. wikipedia.orgnih.gov The hydrogen selenide (H₂Se) generated from the intracellular metabolism of this compound is a crucial precursor for the synthesis of selenophosphate, which is essential for the co-translational incorporation of selenocysteine into nascent polypeptide chains. nih.govfishersci.secharchem.org This pathway highlights how this compound, as an uptake-mediated intermediate, feeds into the complex machinery of selenocysteine metabolism and the biogenesis of functional selenoproteins, which are vital for various cellular processes, including antioxidant defense and redox regulation. wikipedia.orgnih.govcharchem.orgamericanelements.com

Investigating Cellular Responses Mediated by this compound Intermediates

Research into this compound intermediates has revealed their influence on specific cellular responses, particularly in the context of selenium's biological effects. The generation of oxidative stress during the metabolism of this compound, leading to H₂Se and ROS, triggers protective cellular responses, including the upregulation of the xCT transporter. guidetopharmacology.org This upregulation is a mechanism by which cells enhance their capacity to import cystine, a precursor for glutathione synthesis, thereby bolstering their antioxidant defenses. guidetopharmacology.org Furthermore, the mechanisms involving this compound and its transport via xCT are implicated in the cancer-selective toxicity observed with certain selenium compounds, given that GGT and xCT are often highly expressed in cancer cells. guidetopharmacology.org This suggests that the unique metabolic pathway involving this compound can mediate distinct cellular outcomes, potentially influencing cell survival and therapeutic responses.

Compound Names and PubChem CIDs

Synthetic Chemistry of Selenodicysteine and Analogous Organoselenium Compounds

Established Chemical Synthesis Strategies for Selenodicysteine

The term "this compound" can refer to various dimeric or oxidized forms of selenium-containing amino acids, or more broadly to dipeptides containing selenium. While direct, widely established chemical synthesis routes specifically for a compound explicitly named "this compound" are not extensively documented in the same vein as for selenocysteine (B57510), related compounds such as selenocystine (B224153), the oxidized dimer of selenocysteine, are well-known and synthetically accessible. Selenocystine, for instance, can be prepared synthetically from serine. wikipedia.org Selenocysteine itself, due to its high susceptibility to air-oxidation, is often generated in situ by the reduction of selenocystine. wikipedia.org

One study mentions the formation of a "this compound complex" in the context of biomolecule-assisted hydrothermal synthesis, indicating its potential formation under specific conditions. acs.org Another describes "this compound (CSSeSC)" as a compound that can be taken into cells via the xCT transporter, suggesting its existence and relevance in biological systems, though not detailing its chemical synthesis. jst.go.jp Furthermore, "selenodicystine [(NH2 (COOH)CHCH2 S)2 Se]" has been identified as a selenotrisulphide, formed under certain conditions and potentially exhibiting toxic effects. core.ac.uk

These instances suggest that "this compound" might represent a class of selenium-containing amino acid derivatives, often formed through oxidative processes or specific reactions involving selenium and sulfur or other amino acid precursors. General chemical synthesis strategies for selenocysteine derivatives, which could inform the synthesis of more complex "this compound" structures, include nucleophilic aromatic substitution (SNAr) reactions on π-deficient halo-aromatic compounds using selenium nucleophiles. thieme-connect.com Another approach involves the in situ generation of O-mesylated N-protected L-serine methyl ester, followed by nucleophilic substitution with various selenolate anions. thieme-connect.com Dehydroalanine (Dha) has also been utilized as a precursor for incorporating selenocysteine into peptides, which could potentially be extended to more complex selenodipeptide structures. researchgate.net

Rational Design and Synthesis of this compound Derivatives and Analogues as Biochemical Probes

The rational design and synthesis of selenocysteine derivatives and analogues as biochemical probes leverage the unique chemical properties of selenium, particularly its redox activity and larger atomic radius compared to sulfur. mdpi.com These properties make seleno-compounds valuable tools for exploring biological mechanisms and for applications in medicinal chemistry. nih.gov

Strategies for synthesizing selenocysteine derivatives for probe applications often involve incorporating protected selenocysteine into peptides or other biomolecules. For instance, Se-aryl/hetaryl selenocysteine derivatives have been synthesized and their reactivity towards hydrogen peroxide studied, leading to selenoxides and selenones that can serve as precursors for selenenic and seleninic acids. thieme-connect.com

The development of biochemical probes generally requires efficient, selective, and biocompatible synthetic reactions. "Click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), are widely employed for linking fluorophores or other tags to biomolecules, and similar strategies could be adapted for selenocysteine-containing probes. mdpi.com The synthesis of radiolabeled probes for nuclear medicine also utilizes natural compounds as precursors, highlighting the importance of precise chemical modifications. nih.gov

The table below summarizes key synthetic approaches for selenocysteine derivatives, which are relevant for the rational design of this compound analogues as biochemical probes:

Synthetic StrategyKey Reactants/IntermediatesProduct TypeReference
Nucleophilic Aromatic Substitution (SNAr)Protected selenocystine, π-deficient halo-aromatic compoundsSe-aryl/hetaryl selenocysteine derivatives thieme-connect.com
Nucleophilic Substitution on O-mesylated SerineO-mesylated N-protected L-serine methyl ester, selenolate anionsSelenocystine and selenocysteine derivatives thieme-connect.com
Dehydroalanine (Dha) as PrecursorDehydroalanine, selenium sourcesSelenocysteine-containing peptides researchgate.net
Diselenide-Selenoester Ligation (DSL)N-terminal selenocysteine peptide, C-terminal selenoester fragmentSite-specifically modified proteins/peptides nih.gov

Enzymatic Synthesis Approaches for this compound and Related Selenoamino Acids

Enzymatic synthesis offers a "greener" and often more stereoselective route to complex biomolecules, including selenoamino acids.

The biosynthesis of selenocysteine (Sec) in living organisms is a well-characterized enzymatic pathway. Selenocysteine is not directly incorporated into proteins like other amino acids but is biosynthesized on its own tRNA (Sec-tRNA[Ser]Sec). The process begins with the aminoacylation of Sec-tRNA[Ser]Sec with serine by seryl-tRNA synthetase. This intermediate is then phosphorylated by phosphoseryl-tRNA[Ser]Sec kinase (PTSK) to form O-phosphoseryl-tRNA[Ser]Sec. Finally, selenocysteine synthase (SecS) converts the serine moiety to selenocysteine by exchanging the phosphate (B84403) group with selenophosphate. mdpi.com Selenophosphate, a crucial precursor, is produced from selenide (B1212193), which is delivered by selenophosphate synthetase enzymes (SEPHS1 and SEPHS2). mdpi.com

In biological systems, selenium compounds like selenite (B80905), selenodiglutathione (B1680944), and selenocystine can serve as substrates for enzymes such as thioredoxin reductase (TrxR), which is involved in the reductive assimilation of selenium by generating selenide for selenoprotein synthesis. researchgate.net

Biocatalytic routes have also been explored for the synthesis of selenocysteine and its derivatives in laboratory settings. For instance, dehydrating heterocyclases from patellamide and trunkamide (B1244394) biosynthetic pathways have been shown to process selenocysteine-containing substrates to yield selenazoline, establishing an enzymatic route to selenium heterocycles. nih.gov Furthermore, lactic acid bacteria strains, such as Streptococcus thermophilus, can be applied in the fermentation of selenocysteine, with serine supplementation enhancing production. researchgate.net

The general pathway for selenocysteine biosynthesis is outlined below:

StepEnzyme/ReactantProduct/IntermediateReference
1. Serine AminoacylationSeryl-tRNA synthetaseSer-tRNA[Ser]Sec mdpi.com
2. PhosphorylationPhosphoseryl-tRNA[Ser]Sec kinase (PTSK)O-phosphoseryl-tRNA[Ser]Sec mdpi.com
3. Selenocysteine FormationSelenocysteine synthase (SecS), SelenophosphateSelenocysteine (on tRNA) mdpi.com
4. Selenophosphate GenerationSelenophosphate synthetase (SEPHS1, SEPHS2), SelenideSelenophosphate mdpi.com

Enzyme engineering, encompassing techniques like rational design, directed evolution, and computational simulation, is a powerful approach to optimize the properties of biocatalysts for specific industrial and synthetic applications. enzymetechnicalassociation.orgzymvol.commdpi.com While direct examples of enzyme engineering specifically for "this compound" production are not widely reported, the principles and methodologies are highly applicable to enhancing the enzymatic synthesis of related selenoamino acids, particularly selenocysteine.

For selenocysteine, the enzymes involved in its biosynthesis, such as selenocysteine synthase (SecS) and selenophosphate synthetase (SEPHS), are prime targets for engineering efforts. Although not explicitly stated for "this compound," the successful bioproduction of other rare and non-canonical amino acids, like pyrrolysine, through systematic enzyme engineering and fermentation processes, suggests a similar potential for selenocysteine and its derivatives. researchgate.net

Strategies for enzyme engineering that could be applied to enhance selenocysteine (and potentially this compound) production include:

Directed Evolution: This involves introducing random mutations into an enzyme's gene and then screening for variants with desired improved properties, such as higher catalytic efficiency or increased stability. zymvol.commdpi.com

Rational Design: Based on detailed knowledge of an enzyme's structure and mechanism, specific amino acid residues can be targeted for mutation to achieve predictable improvements in function. researchgate.netzymvol.commdpi.com

Semi-rational Design: This approach combines elements of both directed evolution and rational design, focusing mutagenesis on specific regions (e.g., active sites) to generate smaller, more focused libraries for screening. mdpi.com

By applying these engineering strategies, it is possible to develop more efficient and robust biocatalysts for the enhanced production of selenocysteine, which could then serve as a building block for more complex this compound structures or related seleno-peptides.

Computational and Theoretical Investigations of Selenodicysteine

Molecular Modeling and Electronic Structure Calculations of Selenodicysteine

Molecular modeling and electronic structure calculations are foundational computational techniques used to determine the geometric and electronic properties of molecules. These methods are crucial for understanding a molecule's inherent characteristics and predicting its behavior.

Methods Employed :

Density Functional Theory (DFT) : DFT is a widely used quantum mechanical method that approximates the electron density to determine the total energy and electronic structure of a molecule. It offers a balance between accuracy and computational efficiency, making it suitable for systems containing a few hundreds of atoms tuni.fi3ds.comiaea.orgmit.edufz-juelich.de. DFT calculations can provide insights into structural properties, vibrational frequencies, and electronic distributions iaea.org.

Ab initio Methods : These methods, based on the Schrödinger equation, provide a high level of accuracy by solving the electronic structure from first principles without empirical parameters 3ds.comschrodinger.com. While computationally more demanding, methods like Coupled Cluster (e.g., CCSD(T)) can achieve accuracy comparable to experimental results for smaller systems mit.edu.

Molecular Electrostatic Potential (MEP) : MEP maps visually represent the electrostatic potential generated by a molecule, indicating regions of positive or negative charge. This information is critical for predicting molecular interactions, understanding reactivity, and identifying sites for nucleophilic or electrophilic attack researchgate.net.

HOMO/LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic properties, including its chemical activity and electron transfer potential. The energy gap between HOMO and LUMO (Eg = |E_HOMO - E_LUMO|) provides insights into a molecule's stability and reactivity mit.edu.

Potential Applications to this compound : For this compound, these calculations would be instrumental in:

Determining its most stable conformational isomers and their relative energies.

Characterizing the electronic distribution, particularly around the selenium atoms, which are known to be highly reactive and play crucial roles in redox processes.

Calculating parameters such as bond lengths, bond angles, and dihedral angles.

Predicting spectroscopic properties (e.g., IR, UV-Vis) that could aid experimental characterization 3ds.commit.edu.

Analyzing the HOMO and LUMO energies to understand its electron-donating and accepting capabilities, which are vital for its potential biological functions and reactivity.

Research Findings and Data : While the search results provide general explanations of these methods, specific detailed research findings or data tables from molecular modeling and electronic structure calculations solely on this compound were not identified in the provided search. Studies typically focus on selenocysteine (B57510) or larger selenium-containing proteins.

In Silico Approaches for Predicting Reactivity and Molecular Interactions

Predicting chemical reactivity and molecular interactions in silico is fundamental for understanding how a compound behaves in various environments, including biological systems. These approaches leverage computational models to foresee reaction pathways and binding events.

Methods Employed :

Reaction Path Optimization and Transition State Searches : Computational methods can identify the minimum energy pathways for chemical reactions and locate transition states, which are critical for determining reaction rates and mechanisms 3ds.comnih.gov.

Molecular Electrostatic Potential (MEP) : As mentioned, MEPs are vital for predicting various molecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions are crucial determinants of molecular structure, reactivity, and properties researchgate.net.

Machine Learning (ML) and Deep Learning : ML models are increasingly used to predict molecular properties and reactivity. By training on large datasets of known reactions or molecular properties, these models can rapidly and accurately forecast reaction outcomes, chemical stability, and intrinsic reactivity, significantly reducing computational costs mit.edunih.govnih.govosti.govarxiv.orgfrontiersin.org.

Quantitative Structure-Activity Relationships (QSAR) : QSAR models correlate the structural and physicochemical properties of molecules with their biological activities or reactivity, enabling the prediction of new compounds' behavior mdpi.comfrontiersin.orgnih.gov.

Potential Applications to this compound : For this compound, in silico reactivity predictions would be particularly relevant due to the redox activity of selenium. These approaches could:

Predict the propensity of the selenium atom in this compound to undergo oxidation or reduction reactions, which is crucial for its role in antioxidant defense or enzyme catalysis.

Identify potential sites for covalent or non-covalent interactions with other biomolecules, such as proteins or nucleic acids.

Model the formation of disulfide-like bonds (selenide bonds) or mixed selenium-sulfur bonds, which are important in protein structure and function.

Utilize ML models to predict its stability under different pH or redox conditions, or its reactivity with specific electrophiles or nucleophiles.

Research Findings and Data : Specific computational studies detailing the predicted reactivity or molecular interactions of this compound were not found in the search results. However, the general principles of predicting cysteine reactivity using machine learning, as demonstrated for cysteine-targeted covalent compounds, suggest similar approaches could be applied to this compound due to the chemical similarities between sulfur and selenium nih.govosti.gov.

Molecular Dynamics Simulations of this compound in Mimetic Biological Environments

Molecular Dynamics (MD) simulations are powerful computational techniques that model the time-dependent behavior of atoms and molecules, providing insights into their dynamic movements, conformational changes, and interactions within a simulated environment 3ds.comfz-juelich.deschrodinger.comresearchgate.netfrontiersin.orgnih.govrsc.orgenamine.net.

Methods Employed :

All-Atom MD Simulations : These simulations track the motion of every atom in a system by solving Newton's equations of motion, considering all interatomic forces. They are used to study biological systems at atomic detail, including proteins, nucleic acids, and lipid bilayers fz-juelich.deschrodinger.comresearchgate.netnih.gov.

Mimetic Biological Environments : MD simulations can incorporate explicit solvent molecules (e.g., water), ions, and lipid membranes to mimic physiological conditions, allowing for realistic simulations of biomolecular behavior fz-juelich.deschrodinger.comenamine.net.

Force Fields : MD simulations rely on force fields, which are sets of mathematical functions and parameters that describe the potential energy of a system based on atomic positions. Accurate force fields are essential for reliable simulations of biomolecules schrodinger.comresearchgate.net.

Potential Applications to this compound : Applying MD simulations to this compound would enable researchers to:

Observe its conformational flexibility and dynamics in aqueous solutions or membrane environments.

Study its interactions with other biomolecules, such as enzymes or peptides, to understand binding mechanisms and stability.

Investigate how its structure and dynamics are influenced by environmental factors like temperature, pH, or redox potential.

Provide atomic-level insights into its diffusion, solvation, and potential aggregation behavior in biological contexts.

Model its behavior when incorporated into larger peptide or protein structures, providing insights into the role of this compound in protein folding or stability.

Research Findings and Data : No specific MD simulation data or detailed findings for this compound in mimetic biological environments were identified in the search results. However, the general utility of MD simulations for studying protein-ligand interactions, protein dynamics, and membrane systems is well-established fz-juelich.deschrodinger.comresearchgate.netfrontiersin.orgnih.govrsc.orgenamine.net.

Chemoinformatics and Ligand-Based Design Applications in this compound Research

Chemoinformatics is a multidisciplinary field that uses computational and informational techniques to address chemical problems, particularly in drug discovery and material science. Ligand-based design is a key strategy within chemoinformatics, leveraging the properties of known active molecules to design new ones.

Methods Employed :

Quantitative Structure-Activity Relationships (QSAR) : QSAR models establish mathematical relationships between the chemical structure of compounds and their biological activities or properties. These models are used to predict the activity of new compounds and guide lead optimization mdpi.comfrontiersin.orgnih.gov.

Pharmacophore Modeling : This involves identifying the essential 3D features of a ligand (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are responsible for its biological activity. Pharmacophore models can then be used to screen large chemical libraries for potential new active compounds iaea.orgnih.gov.

Virtual Screening : This computational technique rapidly screens large databases of chemical compounds to identify potential candidates with desired properties or binding affinities to a target. It can be pharmacophore-based or docking-based nih.gov.

Molecular Descriptors : These are numerical representations of a molecule's structural and physicochemical properties, used as input for QSAR models and other chemoinformatics analyses frontiersin.org.

Potential Applications to this compound : While this compound itself is not typically a "drug" in the conventional sense, chemoinformatics principles could be applied to:

Identify structural motifs or physicochemical properties of this compound that contribute to its unique biological roles (e.g., antioxidant activity, involvement in selenoprotein function).

Design novel selenium-containing peptides or peptidomimetics that mimic or enhance the biological activities of this compound.

Develop QSAR models if a dataset of this compound derivatives with varying biological activities becomes available, correlating structural changes with observed effects.

Utilize virtual screening to find other compounds that share similar electronic or steric features with this compound, potentially identifying novel selenium-containing compounds with desired properties.

Explore its potential as a building block for larger biomolecules with specific functions, using ligand-based design principles to guide the assembly of more complex structures.

Research Findings and Data : The search results describe the general applications of chemoinformatics and ligand-based design in drug discovery mdpi.comfrontiersin.orgnih.gov. However, specific research findings or data tables demonstrating the application of these methods directly to this compound were not found. The principles, however, are broadly applicable to any chemical entity for which structure-activity or structure-property relationships are of interest.

Future Directions and Emerging Research Avenues in Selenodicysteine Studies

Methodological Advancements for Enhanced Characterization and Detection

The accurate and sensitive detection of selenodicysteine and related selenocompounds remains a critical challenge due to their low abundance and inherent instability. Historically, detection relied on methods such as radioactive labeling with 75Se and inductively coupled plasma-mass spectrometry (ICP-MS) for the general monitoring of selenium. nih.gov More recent advancements have focused on greater specificity and sensitivity.

Tandem mass spectrometry (MS/MS) techniques have been developed to specifically identify selenocysteine-containing peptides by recognizing the unique isotopic distribution of selenium. Another promising approach is the use of reactivity-based enrichment, which leverages the higher reactivity of selenols compared to thiols, especially under acidic conditions, using thiol-reactive electrophiles to selectively capture selenocysteine-containing proteins and peptides. nih.gov This method can also differentiate between the reduced (active) and oxidized forms of selenoproteins, offering insights into their functional state. nih.gov

Furthermore, hyphenated techniques like high-performance liquid chromatography coupled with ICP-MS (HPLC-ICP-MS) are being refined for the separation and detection of specific selenium species, such as selenotrisulfides, with detection limits below one part per billion. researchgate.net

MethodPrincipleKey AdvantagesReference
Radioactive 75Se LabelingIntroduction of a radioactive selenium isotope (75Se) into biological systems, followed by detection of its gamma emission.High sensitivity for tracking selenium incorporation. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Atomization and ionization of a sample in a high-temperature plasma, followed by mass analysis of the resulting ions to detect selenium.Excellent sensitivity for total selenium quantification. nih.gov
Tandem Mass Spectrometry (MS/MS)Identification of selenium-containing peptides based on the unique isotopic pattern of selenium.High specificity for identifying selenocysteine (B57510) within peptides. nih.gov
Reactivity-Based EnrichmentSelective labeling and enrichment of reduced selenocysteine using electrophilic probes that exploit the higher reactivity of selenols over thiols.Allows for the differentiation between reduced and oxidized selenoproteins. nih.gov
High-Performance Liquid Chromatography-ICP-MS (HPLC-ICP-MS)Chromatographic separation of different selenium compounds followed by sensitive and selective detection using ICP-MS.Enables the speciation and quantification of various selenocompounds. researchgate.net

Elucidating Novel Biological Functions and Regulatory Mechanisms

While the role of selenocysteine-containing proteins (selenoproteins) in antioxidant defense and redox regulation is well-established, ongoing research aims to uncover novel biological functions. Many of the 25 known human selenoproteins remain uncharacterized, presenting a significant area for future investigation. nih.gov

A key area of interest is the role of selenoproteins, such as glutathione (B108866) peroxidase 4 (GPX4), in regulating ferroptosis, a form of programmed cell death linked to iron-dependent lipid peroxidation. nih.gov Understanding the intricate mechanisms by which selenocysteine-containing enzymes modulate this process could open new therapeutic avenues for diseases where ferroptosis is implicated, including cancer and neurodegenerative disorders. nih.gov

Furthermore, the regulatory networks governing selenium metabolism and selenoprotein synthesis are complex and not fully understood. Future research will likely focus on the interplay between selenium supply, the translational machinery for incorporating selenocysteine, and the expression of key metabolic enzymes like cystathionine (B15957) beta-synthase and cystathionine gamma-lyase, which are involved in the trans-selenation pathway. nih.gov The role of the Nrf2-xCT pathway in regulating cellular selenium uptake and its paradoxical involvement in selenium toxicity is another emerging area of investigation. jst.go.jp

Development of Advanced Chemical Biology Tools and Molecular Probes

To probe the dynamic functions of this compound and other selenocompounds in living systems, the development of sophisticated chemical biology tools is essential. The inherent instability of some selenium-sulfur bonds presents a significant challenge. nih.gov

Current research is focused on designing and synthesizing novel molecular probes. These include fluorescent probes specifically designed to detect selenols (the functional group of selenocysteine) in real-time within cells, which will aid in visualizing their distribution and reactivity. researchgate.net The development of small-molecule probes that can selectively interact with and modulate the activity of specific selenoproteins is another active area. nih.gov These tools will be invaluable for dissecting the roles of individual selenoproteins in complex biological pathways.

Moreover, researchers are exploring the use of synthetic organoselenium compounds, such as acyclic acyl selenenyl sulfides, as tools to generate reactive selenium species in a controlled manner, thereby helping to elucidate their downstream targets and signaling effects. nih.gov

Tool/Probe TypeApplicationPotential InsightsReference
Electrophilic Probes (e.g., Iodoacetamide)Labeling and enrichment of reactive selenocysteine residues.Identification of active selenoproteins and their post-translational modifications. nih.gov
Fluorescent Probes for SelenolsReal-time imaging of selenocysteine and hydrogen selenide (B1212193) in living cells.Understanding the subcellular localization and dynamics of reactive selenium species. researchgate.net
Small-Molecule ModulatorsSelective inhibition or activation of specific selenoproteins.Dissection of the functional roles of individual selenoproteins in health and disease. nih.gov
Acyclic Acyl Selenenyl SulfidesControlled generation of thioseleninic acids (RSeSH) to study their chemical biology.Elucidation of the downstream targets and signaling pathways of reactive selenium species. nih.gov

Contributions to Understanding Selenium Biogeochemical Cycling

This compound and other organic selenium compounds are integral to the global biogeochemical cycling of selenium. Understanding this complex cycle is crucial, as selenium is an essential micronutrient with a narrow margin between deficiency and toxicity. researchgate.net

Future research will focus on the pivotal role of microorganisms in transforming selenium in the environment. nih.govnih.gov Soil and aquatic microbes mediate key processes such as the reduction of inorganic selenate (B1209512) and selenite (B80905) to elemental selenium and the methylation of selenium to volatile compounds like dimethyl selenide. nih.govresearchgate.net Elucidating the enzymatic pathways and microbial communities responsible for these transformations is a key research goal.

Additionally, the role of atmospheric deposition in the global distribution of selenium is an area of growing interest. taylorfrancis.com Volcanic activity, industrial emissions, and the burning of fossil fuels release selenium into the atmosphere, which is then deposited on land and in oceans, influencing its availability to organisms. mdpi.com Advanced analytical techniques will be crucial for tracing the pathways of different selenium species, including those derived from this compound, through various environmental compartments.

Q & A

Q. How can researchers ensure ethical use of animal models in this compound toxicity studies?

  • Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Use the lowest selenium doses required for physiological relevance and include humane endpoints (e.g., weight loss >20%). Obtain approval from institutional animal care committees and disclose compliance in methods sections .

Tables for Methodological Reference

Q. Table 1: Key Variables in this compound Synthesis

VariableOptimal RangeImpact on Yield/Purity
pH7.5–8.5Higher pH reduces Se0 precipitation
Temperature25–37°CElevated temps increase racemization
Selenium SourceSelenophosphateHigher reactivity vs. selenite

Q. Table 2: Comparative Redox Analysis Techniques

MethodSensitivity (nM)ThroughputApplicable Model Systems
HPLC-ICP-MS0.1LowCell lysates, serum
Cyclic Voltammetry10HighIn vitro buffer systems
Fluorescent Probes100MediumLive-cell imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.